molecular formula C12H21N3O3S B14229541 N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide CAS No. 511268-63-6

N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide

Cat. No.: B14229541
CAS No.: 511268-63-6
M. Wt: 287.38 g/mol
InChI Key: XSJNICDZEXMNOO-VUWPPUDQSA-N
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Description

N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and diuretic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide typically involves the reaction of pyridine-2-sulfonyl chloride with (3S)-3-amino-2-hydroxyheptane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the purification of the final product using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, each with potentially different pharmacological properties .

Scientific Research Applications

N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biological pathways, leading to the compound’s pharmacological effects .

Comparison with Similar Compounds

Uniqueness: N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other sulfonamides. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

511268-63-6

Molecular Formula

C12H21N3O3S

Molecular Weight

287.38 g/mol

IUPAC Name

N-[(3S)-3-amino-2-hydroxyheptyl]pyridine-2-sulfonamide

InChI

InChI=1S/C12H21N3O3S/c1-2-3-6-10(13)11(16)9-15-19(17,18)12-7-4-5-8-14-12/h4-5,7-8,10-11,15-16H,2-3,6,9,13H2,1H3/t10-,11?/m0/s1

InChI Key

XSJNICDZEXMNOO-VUWPPUDQSA-N

Isomeric SMILES

CCCC[C@@H](C(CNS(=O)(=O)C1=CC=CC=N1)O)N

Canonical SMILES

CCCCC(C(CNS(=O)(=O)C1=CC=CC=N1)O)N

Origin of Product

United States

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